N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline is an organic compound characterized by the presence of a heptyloxy group and a phenethyloxy substituent on an aniline backbone. Its molecular formula is C28H35NO2, with a molecular weight of approximately 417.6 g/mol. This compound features a complex structure that allows for various interactions in biological and chemical contexts, making it a subject of interest in both medicinal chemistry and materials science .
The synthesis of N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline typically involves multiple synthetic steps:
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline has several applications across different fields:
Research into the interaction studies involving N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline focuses on how this compound interacts with specific molecular targets such as enzymes and receptors. Its structural features allow it to potentially fit into active sites, influencing biological functions. Detailed studies are necessary to elucidate the specific mechanisms involved and their implications for therapeutic applications .
Several compounds share structural similarities with N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Heptyloxy)benzoic Acid | Lacks aniline and phenethyloxy groups | Simpler structure, primarily used in organic synthesis |
| 4-(Heptyloxy)phenyl Isocyanate | Contains isocyanate functional group | Used in polymer chemistry |
| Phenyl Boronic Acid Derivatives | Contains phenyl groups but different functional groups | Important in cross-coupling reactions |
These comparisons highlight N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline's unique combination of functional groups that may afford distinct chemical reactivity and biological activity compared to its analogs .
The most basic level of structural representation begins with the molecular formula C₂₈H₃₅NO₂, which provides essential compositional information about the compound's elemental makeup [2]. This formula indicates the presence of 28 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and two oxygen atoms, establishing the fundamental building blocks of the molecular structure.
The molecular weight of 417.6 g/mol serves as a complementary identifier, providing quantitative mass information essential for analytical chemistry applications and stoichiometric calculations [2]. This value, combined with the molecular formula, enables precise identification and quantification of the compound in various chemical processes.
The Simplified Molecular-Input Line-Entry System (SMILES) represents one of the most widely adopted approaches for encoding chemical structures in computational chemistry [3] [4] [5]. For the target compound, the SMILES notation is:
CCCCCCCOc1ccc(cc1)CNc2cccc(c2)OCCc3ccccc3
This linear string efficiently encodes the complete molecular topology, including aromatic ring systems, branching patterns, and functional group connectivity [2] [5]. The SMILES system employs specific rules for representing different structural elements:
The International Chemical Identifier (InChI) provides a more sophisticated and standardized approach to molecular representation [6] [7] [8]. The InChI for the target compound is:
InChI=1S/C28H35NO2/c1-2-3-4-5-9-20-30-27-17-15-25(16-18-27)23-29-26-13-10-14-28(22-26)31-21-19-24-11-7-6-8-12-24/h6-8,10-18,22,29H,2-5,9,19-21,23H2,1H3
This hierarchical representation system organizes structural information into distinct layers [8]:
| Layer | Content | Information Type |
|---|---|---|
| Formula | C28H35NO2 | Elemental composition |
| Connectivity | Atom bonding patterns | Topological structure |
| Hydrogen | Hydrogen positions | Protonation states |
| Stereochemistry | 3D configuration | Spatial arrangement |
| Tautomers | Dynamic forms | Equilibrium states |
The corresponding InChI Key (ZYYSVFMHDNWNDP-UHFFFAOYSA-N) serves as a compressed, searchable identifier optimized for database applications [2] [7].
Traditional structural formulas provide intuitive visual representations that directly illustrate atomic connectivity and bonding patterns [9] [10] [11]. These representations encompass multiple subtypes:
Lewis Structures show all valence electrons, including bonding pairs and lone pairs, providing complete electronic information about the molecule [10] [11]. For complex molecules like the target compound, Lewis structures become increasingly detailed but offer comprehensive bonding information.
Skeletal Formulas simplify representation by omitting hydrogen atoms bonded to carbon, focusing on the carbon skeleton and functional groups [12] [13]. This approach proves particularly valuable for large organic molecules where full structural detail would create visual complexity.
Condensed Structural Formulas compress spatial information into linear or semi-linear formats while maintaining essential connectivity information [12] [13]. These representations balance detail with brevity, making them suitable for text-based communication.
Three-dimensional representation systems capture spatial relationships and conformational properties essential for understanding molecular behavior [14] [15] [16]:
Ball-and-Stick Models combine atomic spheres with connecting rods to represent bonds, providing clear visualization of molecular geometry and bond angles [14] [16]. These models effectively communicate three-dimensional structure while maintaining atomic detail.
Space-Filling Models represent molecules as assemblies of overlapping spheres corresponding to van der Waals radii, illustrating molecular volume and surface accessibility [14] [17]. These representations prove particularly valuable for understanding intermolecular interactions and molecular recognition processes.
Surface Models calculate and display molecular surfaces using various algorithms, including solvent-excluded surfaces and molecular skin surfaces [17]. These representations enable analysis of molecular cavities, binding sites, and accessible surface areas.
Connection tables provide machine-readable formats that explicitly specify atomic connectivity, bond orders, and stereochemical information [18] [19]. These representations serve as fundamental data structures for computational chemistry applications, enabling algorithmic processing and analysis of molecular structures.
The connection table format typically includes:
Molecular graphs represent chemical structures as mathematical graphs where atoms serve as vertices and bonds as edges [18] [20] [19]. This approach enables application of graph theory algorithms for structural analysis, similarity calculations, and property prediction.
Graph-based representations facilitate:
The CAS Registry Number 1040682-24-3 provides a unique numerical identifier assigned by the Chemical Abstracts Service for database registration and literature indexing [2] [18]. This system ensures unambiguous identification across different naming conventions and structural representations.
The MDL Number MFCD10687410 represents another standardized identifier system used in chemical databases and inventory management [2] [21]. These numbers facilitate cross-referencing between different database systems and chemical suppliers.